Tropifexor
Descripción general
Descripción
Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor (FXR). It was discovered by researchers from Novartis and Genomics Institute of the Novartis Research Foundation .
Synthesis Analysis
Tropifexor, also known as LJN-452, is a highly potent non-steroidal FXR agonist. It can activate FXR and regulate FXR target genes at very low doses and upon systemic exposure . LJN452 (also called tropifexor) is a powerful and highly effective FXR agonist in vivo, which introduces a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety into a trisubstituted isoxazole scaffold building on the chemistry structure of the Eli Lilly and Company compound LY2562175 compound .
Molecular Structure Analysis
The crystal structure of the FXR/tropifexor complex is determined at 2.7 Å resolution to explain the molecular mechanism of tropifexor bound to FXR-LBD . Structural analysis showed that the polar residues in the pocket, such as Arg 331 and Hie 447, form hydrogen bond interactions with the tropifexor, and to stabilize the entire structure, hydrophobic residues, such as Ile335, Phe329 and Phe461, form hydrophobic interactions .
Chemical Reactions Analysis
Tropifexor is safe and well tolerated at pharmacologically effective doses . In a chemical and dietary model of NASH (Stelic animal model [STAM]), tropifexor reversed established fibrosis and reduced the nonalcoholic fatty liver disease activity score and hepatic triglycerides .
Physical And Chemical Properties Analysis
Tropifexor has a molar mass of 603.58 g/mol and an empirical formula of C29H25F4N3O5S. It appears as white crystals. Its melting point is 221 ºC and it has a water solubility of 6 mg/L .
Aplicaciones Científicas De Investigación
1. Treatment of Non-Alcoholic Steatohepatitis (NASH)
Tropifexor (TXR) is being explored for its potential in treating non-alcoholic steatohepatitis (NASH). As a nonbile acid farnesoid X receptor (FXR) agonist, it has shown promise in Phase 2 trials for NASH treatment. A study demonstrated its impact on a piglet model with cholestatic liver damage and fibrosis, indicating potential benefits for liver health (Xiao et al., 2021).
2. Pharmacokinetics and Pharmacodynamics in Healthy Volunteers
Research has delved into the safety, tolerability, pharmacokinetics, and pharmacodynamics of Tropifexor (LJN452) in healthy volunteers. This study provided valuable insights into its dosage and effects, laying the groundwork for further clinical development for chronic liver diseases (Badman et al., 2019).
3. Drug-Drug Interaction Studies
Tropifexor’s interaction with other drugs was investigated, particularly focusing on its metabolism involving uridine 5′‐diphosphoglucuronosyltransferase (UGT) 1A1 and cytochrome P450 (CYP) 3A4. The study showed minor relevance of the UGT1A1 pathway for its clearance and provided insights into potential drug-drug interactions (Chen et al., 2022).
4. Absorption, Metabolism, and Excretion Analysis
A study detailed the absorption, metabolism, and excretion of Tropifexor in healthy male subjects, crucial for understanding its pharmacological profile. It highlighted oxidative metabolism as a primary clearance pathway, offering insights into its disposition processes (Wang-Lakshman et al., 2021).
5. Treatment of Obstructive Jaundice
The effects of Tropifexor on liver injury in rats with obstructive jaundice were studied, showing its potential in reducing liver damage, which could have implications for human liver disease treatment (Kilavuz et al., 2021).
6. Preclinical Validation in Animal Models
Tropifexor demonstrated efficacy in preclinical models of NASH, suggesting it as a promising investigational therapy for NASH, given its influence on oxidative stress, fibrogenesis, and inflammation (Hernández et al., 2019).
7. Pharmacokinetics in Hepatic Impairment
A study explored Tropifexor's pharmacokinetics in participants with varying degrees of hepatic impairment. The findings suggest the potential of Tropifexor to treat severe liver disease without dose adjustment, highlighting its safety and efficacy (Chen et al., 2021).
8. Molecular Mechanism and Selectivity
Research into the structural basis of Tropifexor provided insights into its potency and selectivity as an FXR agonist, crucial for understanding its therapeutic potential for liver disorders such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) (Jiang et al., 2020).
9. TANDEM Trial for NASH and Liver Fibrosis
The TANDEM trial, a phase 2b study, aimed to evaluate the safety and efficacy of a combination of Tropifexor and cenicriviroc in patients with NASH and liver fibrosis, offering a comprehensive assessment of Tropifexor's therapeutic potential (Pedrosa et al., 2019).
10. Tropifexor in Clinical Development
The discovery and development of Tropifexor for treating cholestatic liver diseases and NASH were detailed, emphasizing its role in bile acid metabolism and signaling (Tully et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOOGHLKSNNEK-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100225 | |
Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropifexor | |
CAS RN |
1383816-29-2 | |
Record name | Tropifexor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPIFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.